bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

Catalog No.
S944284
CAS No.
1086138-36-4
M.F
C44H69NP2
M. Wt
674 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

CAS Number

1086138-36-4

Product Name

bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

IUPAC Name

2-[bis(1-adamantyl)phosphanyl]-N-[2-[bis(1-adamantyl)phosphanyl]ethyl]ethanamine

Molecular Formula

C44H69NP2

Molecular Weight

674 g/mol

InChI

InChI=1S/C44H69NP2/c1(3-46(41-17-29-5-30(18-41)7-31(6-29)19-41)42-20-32-8-33(21-42)10-34(9-32)22-42)45-2-4-47(43-23-35-11-36(24-43)13-37(12-35)25-43)44-26-38-14-39(27-44)16-40(15-38)28-44/h29-40,45H,1-28H2

InChI Key

KBHQOEPPHGCYHC-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2
  • Catalysis

    BDPEA's bulky adamantyl groups and phosphine functionalities contribute to its ability to form stable complexes with transition metals. These complexes can act as catalysts in various reactions, including hydrogenation, hydroformylation, and polymerization []. Research has shown particular promise for BDPEA in the development of new and efficient catalysts for olefin metathesis, a reaction important for the synthesis of fine chemicals and polymers [].

  • Material Science

    BDPEA's bulky structure can influence the packing and properties of materials it is incorporated into. For instance, BDPEA-metal complexes can be used as building blocks for the design of new functional materials with applications in areas like organic light-emitting diodes (OLEDs) and solar cells [].

  • Medicinal Chemistry

    BDPEA's ability to chelate (form a complex with) metal ions has led to exploration of its potential applications in medicinal chemistry. By binding to specific metal ions, BDPEA-metal complexes could potentially act as drugs or drug delivery agents [].

  • BDPEA is a ligand molecule containing two phosphine groups (PPh2) connected to an ethylene backbone, with both phosphines further substituted by bulky adamantane groups (C₁₀H₁₆) [].
  • Its origin likely stems from research efforts on developing new phosphine ligands for transition metals in catalysis.
  • The significance of BDPEA lies in its potential for creating highly sterically hindered and electron-rich metal complexes, which can be valuable for selective catalysis.

Molecular Structure Analysis

  • BDPEA possesses a C₂N backbone with two PPh₂ groups attached to the second carbon atoms (ethane).
  • Each PPh₂ group is further substituted with two adamantane moieties, resulting in a sterically crowded structure around the phosphorus centers [].
  • This bulky structure can influence the coordination environment around a metal center when BDPEA acts as a ligand.

Chemical Reactions Analysis

  • Synthesis: BDPEA is likely synthesized through the reaction of a diaminoethane precursor with dichlorophenylphosphine (Ph₂PCl) in the presence of a bulky base like lithium diisopropylamide (LDA). The reaction scheme would be similar to the synthesis of other bulky phosphine ligands.
  • Coordination reactions: BDPEA can potentially react with transition metal complexes, donating its electron pair from each phosphorus atom to the metal center and forming a stable complex. The bulky adamantane groups could influence the selectivity of the complex towards substrates in catalytic reactions.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the high molecular weight and bulky adamantane groups [].
  • Solubility: Expected to be poorly soluble in most common organic solvents due to the presence of the adamantane groups, which are hydrophobic. Solubility might improve in polar aprotic solvents like DMF or DMSO [].
  • Stability: The P-C bonds and C-C bonds in BDPEA are likely stable under most common laboratory conditions. However, the presence of Ph₂P groups suggests potential sensitivity towards strong oxidizing agents or harsh acidic/basic environments.

Currently, there is no scientific research available on the specific mechanism of action of BDPEA in any biological or catalytic system.

Future Research Directions

  • Synthesis and characterization of BDPEA to confirm its structure and properties.
  • Investigation of its coordination chemistry with various transition metals.
  • Evaluation of its potential as a ligand in catalytic reactions, focusing on selectivity and efficiency.
  • Toxicity studies to establish safe handling procedures.

XLogP3

9.9

Wikipedia

2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine

Dates

Modify: 2023-08-16

Explore Compound Types